
ケレリトリン水酸化物
概要
説明
Chelerythrine hydroxide is a benzophenanthridine alkaloid found in various plant species, including Chelidonium majus (greater celandine), Sanguinaria canadensis (bloodroot), and Macleaya cordata (plume poppy). It is known for its potent biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Chelerythrine hydroxide is a selective and cell-permeable inhibitor of protein kinase C, making it a valuable compound in biochemical research.
科学的研究の応用
Chelerythrine hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying protein kinase C activity.
Biology: Employed in cell biology research to study apoptosis, cell signaling pathways, and protein interactions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, antimicrobial therapy, and anti-inflammatory applications.
Industry: Utilized in the development of biopesticides and growth-promoting feed additives in agriculture.
作用機序
Target of Action
Chelerythrine hydroxide, also known as Helleritrine hydroxide, is a benzophenanthridine alkaloid . It primarily targets Protein Kinase C (PKC) and G-protein-coupled CB1 receptors . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . CB1 receptors are a type of G protein-coupled receptor which is involved in mediating various physiological processes including synaptic plasticity, learning, and memory .
Mode of Action
Chelerythrine hydroxide acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . It inhibits the phosphorylation of HSF1 by inhibiting PKC, which blocks the nuclear migration and subsequent synthesis of hsp70, leading to reduced cell viability and activation of apoptotic machinery .
Biochemical Pathways
Chelerythrine hydroxide affects several biochemical pathways. It has been shown to inhibit SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forces an influx of calcium ions into the mitochondria, altering its normal activity and leading to apoptosis signaling . Other cellular transporters, like the PMCA, have also been shown to be negatively regulated by chelerythrine, preventing PMCA from effectively removing calcium ions from inside the cell .
Pharmacokinetics
Metabolic engineering of saccharomyces cerevisiae for chelerythrine biosynthesis has been performed . The biosynthesis pathway was optimized by examining the impact of multiple copies of each enzyme, especially P450s, on chelerythrine synthesis .
Result of Action
Chelerythrine hydroxide has been shown to induce cytotoxicity in a dose-dependent manner . It increases the production of reactive oxygen species (ROS) and induces oxidative stress . Additionally, it triggers the loss of mitochondrial membrane potential, decreases the expression of mitochondrial complexes, upregulates the expression of Bax, CytC, and cleaved-PARP1 proteins, and the activities of caspase-9 and caspase-3, and downregulates the expression of Bcl-XL, and HO-1 proteins, finally resulting in cell apoptosis .
Action Environment
The action environment of Chelerythrine hydroxide can influence its action, efficacy, and stability. For instance, the production of chelerythrine was significantly improved in yeast by applying a combinatorial engineering strategy . This underscores the potential of metabolic engineering and synthetic biology in revolutionizing natural product biosynthesis .
生化学分析
Biochemical Properties
Chelerythrine hydroxide plays a significant role in biochemical reactions, primarily through its inhibition of protein kinase C (PKC). PKC is a family of enzymes that phosphorylate serine and threonine residues in proteins, thereby regulating various cellular processes. Chelerythrine hydroxide inhibits PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of target proteins . Additionally, Chelerythrine hydroxide interacts with other biomolecules such as Bcl-2 family proteins, including BclXL and Bax, influencing apoptosis and autophagy .
Cellular Effects
Chelerythrine hydroxide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Chelerythrine hydroxide induces apoptosis in cancer cells by inhibiting PKC and disrupting mitochondrial function . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, Chelerythrine hydroxide has been shown to induce autophagy in certain cell types, contributing to its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of Chelerythrine hydroxide involves its interaction with various biomolecules and inhibition of key enzymes. Chelerythrine hydroxide binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, Chelerythrine hydroxide interacts with Bcl-2 family proteins, displacing Bax from BclXL and promoting apoptosis . It also inhibits the activity of SERCA (sarcoplasmic/endoplasmic reticulum Ca2+ ATPase), leading to increased cytoplasmic calcium levels and triggering apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chelerythrine hydroxide can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Chelerythrine hydroxide remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to Chelerythrine hydroxide may lead to degradation and reduced efficacy. Long-term studies have demonstrated that Chelerythrine hydroxide can induce sustained apoptosis and autophagy in certain cell types, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Chelerythrine hydroxide vary with different dosages in animal models. Studies have shown that low to moderate doses of Chelerythrine hydroxide can effectively inhibit PKC activity and induce apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Chelerythrine hydroxide is involved in various metabolic pathways, interacting with enzymes and cofactors. It inhibits PKC activity, leading to altered phosphorylation of target proteins and downstream signaling pathways . Additionally, Chelerythrine hydroxide affects metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism . These interactions contribute to its overall biochemical and cellular effects.
Transport and Distribution
Chelerythrine hydroxide is transported and distributed within cells and tissues through various mechanisms. It is cell-permeable, allowing it to enter cells and interact with intracellular targets . Chelerythrine hydroxide may also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of Chelerythrine hydroxide is essential for its activity and function. Studies have shown that Chelerythrine hydroxide primarily localizes to the cytoplasm and mitochondria, where it exerts its effects on PKC and other biomolecules . The compound’s localization to specific compartments or organelles is influenced by targeting signals and post-translational modifications . Understanding the subcellular localization of Chelerythrine hydroxide is crucial for elucidating its molecular mechanisms and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Chelerythrine hydroxide can be synthesized through several synthetic routes. One common method involves the extraction of chelerythrine from plant sources, followed by chemical modification to obtain the hydroxide form. The extraction process typically involves solvent extraction using organic solvents such as methanol or ethanol. The extracted chelerythrine is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine under controlled conditions to yield chelerythrine hydroxide.
Industrial Production Methods
Industrial production of chelerythrine hydroxide often involves the use of biotechnological approaches. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has been employed to produce chelerythrine through heterologous expression of plant-derived enzymes. This method allows for the large-scale production of chelerythrine, which can then be converted to chelerythrine hydroxide through chemical modification.
化学反応の分析
Types of Reactions
Chelerythrine hydroxide undergoes various chemical reactions, including:
Oxidation: Chelerythrine hydroxide can be oxidized to form chelerythrine oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of chelerythrine hydroxide can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Chelerythrine hydroxide can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Chelerythrine oxide
Reduction: Reduced chelerythrine derivatives
Substitution: Substituted chelerythrine derivatives
類似化合物との比較
Chelerythrine hydroxide is structurally and functionally similar to other benzophenanthridine alkaloids, such as sanguinarine and berberine. it is unique in its potent and selective inhibition of protein kinase C. Unlike sanguinarine, which also exhibits antimicrobial properties, chelerythrine hydroxide has a more pronounced effect on protein kinase C activity. Berberine, on the other hand, is known for its broad-spectrum antimicrobial and anti-inflammatory activities but does not exhibit the same level of protein kinase C inhibition as chelerythrine hydroxide.
Similar Compounds
- Sanguinarine
- Berberine
- Chelidonine
特性
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJIEBFSOEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3895-92-9 (chloride), 478-03-5 (hydroxide) | |
| Record name | Chelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861211 | |
| Record name | Cheleritrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-15-9 | |
| Record name | Chelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelerythrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cheleritrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELERYTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


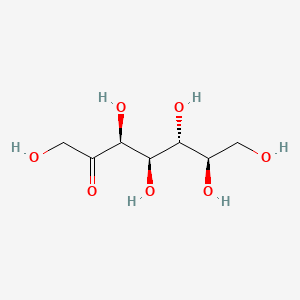
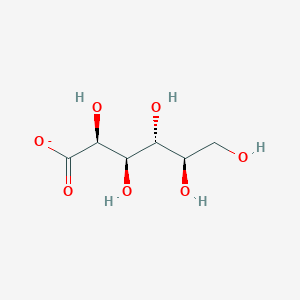
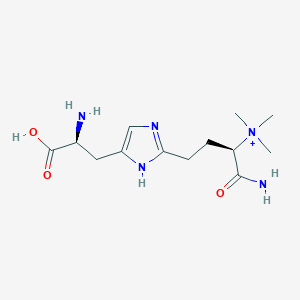

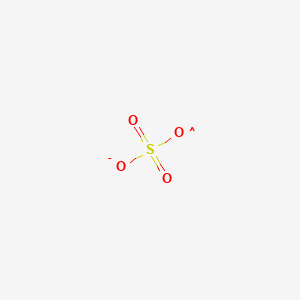
![2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal](/img/structure/B1238262.png)
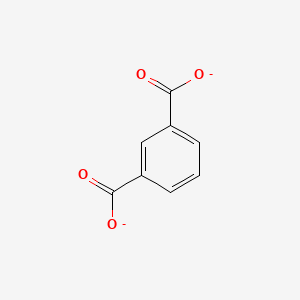
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)

![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
